

# 6-bromohex-2-yne structural information and SMILES

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## Compound of Interest

Compound Name: 6-bromohex-2-yne

Cat. No.: B2612857

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## An In-depth Technical Guide to 6-bromohex-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic considerations for **6-bromohex-2-yne**. The information is intended to support research and development activities where this molecule is of interest.

### Core Structural Information and Identifiers

**6-bromohex-2-yne** is a linear six-carbon alkyne functionalized with a bromine atom at the 6-position. Its structure is characterized by a terminal methyl group, an internal triple bond between carbons 2 and 3, and a propyl bromide chain.

The key identifiers for **6-bromohex-2-yne** are summarized in the table below.

Identifier	Value
IUPAC Name	6-bromohex-2-yne[1]
SMILES String	<chem>CC#CCCCBr</chem> [1][2][3]
Molecular Formula	C6H9Br[1][2][4]
CAS Number	55402-12-5[1][2][4]
Molecular Weight	161.04 g/mol [1][2]
InChI Key	SRGQSRRAWFLVYQN-UHFFFAOYSA-N[1][3]

## Physicochemical and Spectroscopic Data

A collection of computed and, where available, experimental data for **6-bromohex-2-yne** is presented below. This data is crucial for predicting its behavior in various chemical and biological systems.

### Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.4	PubChem[1]
Topological Polar Surface Area	0 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	7	PubChem[4]
Rotatable Bond Count	2	PubChem[4]
Complexity	82.8	PubChem[1]
Monoisotopic Mass	159.98876 Da	PubChem[1]

## Spectroscopic Data

While detailed experimental spectra with peak assignments are not readily available in public databases, links to the following spectral data can be found on PubChem:

- Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of **6-bromohex-2-yne** is available, which can be used for its identification in complex mixtures.<sup>[1]</sup>
- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which provides information about the functional groups present in the molecule.<sup>[1]</sup> The characteristic  $\text{C}\equiv\text{C}$  stretch of the internal alkyne would be expected in the region of  $2100\text{--}2260\text{ cm}^{-1}$ , though it may be weak due to the symmetry of the substitution. The C-Br stretch would be expected in the fingerprint region.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-bromohex-2-yne** is not prominently reported in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of bromoalkanes. One common approach involves the conversion of a suitable alcohol precursor.

### Proposed Synthetic Protocol: Bromination of Hex-4-yn-1-ol

A potential synthetic pathway to **6-bromohex-2-yne** involves the bromination of hex-4-yn-1-ol using a standard brominating agent such as phosphorus tribromide ( $\text{PBr}_3$ ) or triphenylphosphine and carbon tetrabromide (Appel reaction).

Reaction Scheme:

Illustrative Experimental Protocol (Adapted from similar transformations):

- Reaction Setup: A solution of hex-4-yn-1-ol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to  $0\text{ }^\circ\text{C}$ .
- Addition of Brominating Agent: Phosphorus tribromide (0.33 to 0.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at  $0\text{ }^\circ\text{C}$ .
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- **Workup:** The reaction mixture is carefully quenched by pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
- **Purification:** The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield **6-bromohex-2-yne**.

## Structural Visualization

The relationship between the chemical structure of **6-bromohex-2-yne** and its SMILES representation is a fundamental concept in cheminformatics. The following diagram illustrates this relationship.

### 6-bromohex-2-yne Structure and SMILES

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## References

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